molecular formula C13H12N6O3S B12171352 N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]pyridine-7-carboxamide

N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B12171352
M. Wt: 332.34 g/mol
InChI Key: KANULIJBDWYIEA-UHFFFAOYSA-N
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Description

N-(4-Sulfamoylbenzyl)tetrazolo[1,5-a]pyridine-7-carboxamide is a synthetic compound featuring a tetrazolo[1,5-a]pyridine core fused with a carboxamide group at position 7 and a 4-sulfamoylbenzyl substituent. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a bioisostere for carboxylic acids or other functional groups, often enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

Molecular Formula

C13H12N6O3S

Molecular Weight

332.34 g/mol

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C13H12N6O3S/c14-23(21,22)11-3-1-9(2-4-11)8-15-13(20)10-5-6-19-12(7-10)16-17-18-19/h1-7H,8H2,(H,15,20)(H2,14,21,22)

InChI Key

KANULIJBDWYIEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC3=NN=NN3C=C2)S(=O)(=O)N

Origin of Product

United States

Scientific Research Applications

Comparison with Similar Compounds

Examples :

  • 18c : N-(4,6-Dimethylpyrimidin-2-yl)-7-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.
  • 18d : N-(2-Chloro-5-nitrophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide.
  • Key Properties :
    • Melting points: 189–191°C (18c), 195–197°C (18d) .
    • Substituent Impact**: Electron-withdrawing groups (e.g., nitro in 18d) increase melting points and alter NMR chemical shifts (e.g., aromatic protons at δ 8.5–9.0 ppm) .
  • Comparison : The pyrazolo[1,5-a]pyrimidine core (six-membered) offers greater aromaticity and hydrogen-bonding capacity than the tetrazolo[1,5-a]pyridine core. However, the sulfamoylbenzyl group in the target compound may confer superior solubility and metabolic stability.

Quinoline-Based Tetrazolo Derivatives ()

Examples :

  • 3-(2,3-Dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one.
  • Activity : Analgesic properties via opioid receptor modulation .
  • Comparison: The quinoline core (fused benzene-pyridine) enhances planarity, favoring DNA intercalation or enzyme active-site binding.

Imidazo[1,5-a]Pyridine Carboxamides ()

Example: 8-[(4-Cyclopropyl-2-fluorophenyl)amino]-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-7-carboxamide (3EY).

  • Core : Imidazo[1,5-a]pyridine.
  • Substituents : Fluorophenyl and hydroxyethoxy groups.
  • Comparison : The imidazole ring (two nitrogens) offers different electronic properties than the tetrazole. The hydroxyethoxy group in 3EY improves water solubility, while the target’s sulfamoylbenzyl group may enhance enzyme inhibition .

Data Tables

Table 1. Structural and Functional Comparison

Compound Class Core Structure Key Substituents Melting Point (°C) Biological Activity Reference
Tetrazolo[1,5-a]pyridine Tetrazolo-pyridine 8-Amino N/A Alpha-glucosidase inhibition [3]
Pyrazolo[1,5-a]pyrimidine Pyrazolo-pyrimidine 7-(6-Methylpyridin-2-yl), 3-carboxamide 189–197 N/A (structural studies) [1]
Quinoline-tetrazolo Tetrazolo-quinoline Thiazolidin-4-one N/A Analgesic activity [2]
Imidazo[1,5-a]pyridine Imidazo-pyridine 4-Cyclopropyl-2-fluorophenyl N/A N/A (structural studies) [4]

Table 2. Substituent Impact on Properties

Substituent Type Effect on Properties Example Compounds
Sulfamoylbenzyl Enhances solubility, hydrogen bonding, and enzyme inhibition Target compound
Nitro/Chloro (Electron-withdrawing) Increases melting point, alters NMR shifts (δ 8.5–9.0 ppm for aromatic protons) 18d, 18e
Thiazolidinone Introduces analgesic activity via opioid receptor interaction Quinoline derivatives

Discussion of Research Findings

  • Pyrazolo-pyrimidines exhibit higher aromaticity, favoring structural rigidity .
  • Substituent Effects : Sulfamoyl groups enhance target specificity for enzymes (e.g., alpha-glucosidase), while electron-withdrawing groups (e.g., nitro in 18d) improve thermal stability .
  • Biological Activity: Analgesic quinoline derivatives highlight the role of fused aromatic systems in CNS targeting, whereas the target compound’s sulfamoyl group suggests non-CNS applications (e.g., diabetes or antimicrobial) .

Biological Activity

N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the synthesis, characterization, and biological activity of this compound, drawing from various research studies.

Synthesis and Characterization

The synthesis of this compound involves several key steps. The compound can be synthesized through nucleophilic substitution reactions involving tetrazolo derivatives and sulfonamide groups. The reaction conditions typically include the use of bases such as potassium carbonate in dimethylformamide (DMF) or other organic solvents to facilitate the formation of the desired product.

Key Steps in Synthesis:

  • Formation of Tetrazolo Derivative: The initial step involves the synthesis of the tetrazolo[1,5-a]pyridine framework.
  • Sulfonation Reaction: The introduction of the sulfamoyl group is achieved through nucleophilic attack on an appropriate electrophile, often facilitated by heating or using specific catalysts.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound suitable for biological testing.

Biological Activity

This compound has been evaluated for various biological activities, particularly its anticancer properties and effects on specific protein kinases.

Anticancer Activity

Recent studies have investigated the compound's cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). The results indicate that while some derivatives exhibit moderate cytotoxicity, this compound did not show significant inhibitory effects on these cell lines in the tested concentrations.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Remarks
N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]...MCF-7Not DetectedNo significant cytotoxicity
N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]...K562Not DetectedNo significant cytotoxicity

These findings suggest that while the compound may have structural features conducive to anticancer activity, it may require further modification or combination with other agents to enhance efficacy.

Kinase Inhibition

Another area of interest is the inhibition of cyclin-dependent kinases (CDKs) and Bcr-Abl tyrosine kinase. These kinases are critical in cancer progression and represent viable targets for therapeutic intervention. However, preliminary assays indicated that this compound did not demonstrate significant inhibition against CDK2/cyclin E or Bcr-Abl at micromolar concentrations.

Table 2: Kinase Inhibition Assay Results

CompoundTarget KinaseInhibition (%)Concentration (µM)
N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]...CDK2/cyclin E010
N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]...Bcr-Abl010

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